2-Pyridin-3-YL-thiazole-5-carboxylic acid
Overview
Description
2-Pyridin-3-YL-thiazole-5-carboxylic acid is a compound with the molecular weight of 206.22 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 2-Pyridin-3-YL-thiazole-5-carboxylic acid is represented by the linear formula C9H6N2O2S . The InChI code for this compound is 1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of 2-Pyridin-3-YL-thiazole-5-carboxylic acid is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 206.22 .Scientific Research Applications
Anticancer Agents
- Scientific Field : Cancer Research .
- Application Summary : The compound is part of a series of novel pyridine-thiazole hybrid molecules that have been synthesized and subjected to physico-chemical characterization and screening for their cytotoxic action towards a panel of cell lines derived from different types of tumors .
- Methods of Application : The compounds were synthesized and then subjected to screening for their cytotoxic action towards a panel of cell lines derived from different types of tumors (carcinomas of colon, breast, and lung, glioblastoma and leukemia), and normal human keratinocytes .
- Results : High antiproliferative activity of the 3- (2-fluorophenyl)-1- [4-methyl-2- (pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 and 4- (2- {1- (2-fluorophenyl)-3- [4-methyl-2- (pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester 4 was revealed. The IC 50 of the compound 3 in HL-60 cells of the acute human promyelocytic leukemia was 0.57 µM, while in the pseudo-normal human cell lines, the IC 50 of this compound was >50 µM .
Xanthine Oxidase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : Thiazole-5-carboxylic acid derivatives, including “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines .
- Methods of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .
- Results : Majority of the compounds were found active against the enzyme amongst which GK-20 with an IC 50 value of 0.45 µM was found to be most potent .
Diverse Biological Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Thiazole derivatives, including “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted. For example, for antioxidant activity, the compound might be tested in vitro using assays such as the DPPH radical scavenging assay .
- Results : The results would also depend on the specific biological activity being targeted. For example, for antioxidant activity, the compound might be found to have a certain IC 50 value in the DPPH radical scavenging assay .
Treatment of Bacterial Wilt in Tomatoes
- Scientific Field : Agricultural Science .
- Application Summary : Pyridine-3-carboxamide analogs, which include “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .
- Methods of Application : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy. Molecular docking studies identified the most potent analog from the series .
- Results : A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum. When used to treat seeds, the analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens .
Synthesis of Imidazo-Thiazole-Carboxamides
- Scientific Field : Organic Chemistry .
- Application Summary : “2-Pyridin-3-YL-thiazole-5-carboxylic acid” is used in the synthesis of imidazo-thiazole-carboxamides .
- Methods of Application : Nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH 3 CN.EDC-HCl during the initial phase of synthesis .
- Results : The synthesized compounds were transformed into different imidazo-thiazole-carboxamides analogs .
Safety And Hazards
The safety information for 2-Pyridin-3-YL-thiazole-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOXFDRTSNVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-YL-thiazole-5-carboxylic acid | |
CAS RN |
248275-42-5 | |
Record name | 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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